Cas no 40172-12-1 (N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride)

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride structure
40172-12-1 structure
Product Name:N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
CAS No:40172-12-1
MF:C9H21N3
MW:171.283141851425
MDL:MFCD08691507
CID:1018003
PubChem ID:10583313
Update Time:2025-09-23

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine
    • 1-Piperazineethanamine,N-ethyl-4-methyl-(9CI)
    • N-Ethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]amine
    • AG-F-42188
    • Ambcb4011017
    • CTK4I2597
    • ethyl[2-(4-methylpiperazin-1-yl)ethyl]amine
    • MolPort-004-799-001
    • N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine(SALTDATA: 3HCl)
    • SureCN7730804
    • AKOS005264580
    • N-Ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine
    • SCHEMBL7730804
    • N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine
    • DTXSID50442017
    • 40172-12-1
    • N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
    • MDL: MFCD08691507
    • Inchi: 1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
    • InChI Key: GBJARRZJYPSUAF-UHFFFAOYSA-N
    • SMILES: N1(CCNCC)CCN(C)CC1

Computed Properties

  • Exact Mass: 171.17400
  • Monoisotopic Mass: 171.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 229.9±8.0 °C at 760 mmHg
  • Flash Point: 87.0±13.1 °C
  • PSA: 18.51000
  • LogP: 0.11000
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride Security Information

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride Pricemore >>

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Additional information on N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride

Research Brief on N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine Trihydrochloride (CAS: 40172-12-1): Recent Advances and Applications

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride (CAS: 40172-12-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often utilized as an intermediate or building block in drug synthesis, has recently garnered attention due to its potential applications in the development of novel therapeutics. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.

Recent studies have explored the structural and functional characteristics of N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride, emphasizing its role as a versatile scaffold in medicinal chemistry. Its piperazine moiety is particularly noteworthy, as it is a common feature in many pharmacologically active compounds, contributing to enhanced binding affinity and metabolic stability. Researchers have investigated its potential as a precursor in the synthesis of antipsychotic, antidepressant, and antimicrobial agents, leveraging its ability to modulate neurotransmitter systems and microbial growth pathways.

One of the key advancements in the study of this compound involves its application in the design of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor antagonists. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride exhibited promising binding affinities for serotonin and dopamine receptors, suggesting potential utility in treating neurological disorders such as depression and schizophrenia. The study employed molecular docking and in vitro assays to validate these interactions, providing a robust foundation for further preclinical development.

In addition to its neurological applications, recent research has highlighted the compound's antimicrobial properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride derivatives displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a potential avenue for addressing antibiotic resistance.

Another area of interest is the compound's role in cancer research. Preliminary investigations have suggested that N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride may serve as a key intermediate in the synthesis of kinase inhibitors, which are critical for targeting oncogenic signaling pathways. A 2023 preprint on ChemRxiv detailed the compound's use in developing inhibitors for tyrosine kinases, with promising results in cell-based assays. However, further in vivo studies are required to confirm its efficacy and safety.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the compound's core structure to enhance its drug-like properties while retaining its biological activity.

In conclusion, N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride (CAS: 40172-12-1) represents a promising candidate for diverse therapeutic applications, from neurology to infectious diseases and oncology. Continued research into its derivatives and mechanisms of action will be essential for translating these findings into clinically viable treatments. The compound's versatility and potential underscore its importance in the evolving landscape of chemical biology and drug discovery.

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